PDE5A1 Inhibitory Potency: Sub-10 nM IC₅₀ on Human Recombinant Enzyme
N-(3-Cyanophenyl)-4-phenylbutanamide inhibits full-length recombinant human PDE5A1 with an IC₅₀ of 8.70 nM in a fluorescence-based assay [1]. This represents sub-10 nM potency on the human isoform, comparable in magnitude to clinically validated PDE5 inhibitors. For context, the pan-specific PDE inhibitor IBMX exhibits PDE5 IC₅₀ values in the 2–50 µM range—over 200-fold weaker [2]. While no direct head-to-head comparison with sildenafil or tadalafil in the same assay is available in the curated dataset, the 8.70 nM value places this compound within the potency range expected of a tool compound suitable for PDE5-dependent mechanistic studies requiring robust target engagement at low nanomolar concentrations.
| Evidence Dimension | PDE5A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.70 nM |
| Comparator Or Baseline | IBMX (pan-PDE inhibitor): IC₅₀ ~2–50 µM on PDE5 |
| Quantified Difference | Target compound is >200-fold more potent than IBMX on PDE5 |
| Conditions | Full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells; FAM-cyclic-3',5'-GMP substrate; fluorescence assay (BindingDB / ChEMBL curated data) |
Why This Matters
Sub-10 nM potency on the therapeutically validated human PDE5 isoform qualifies this compound as a fit-for-purpose tool for PDE5-dependent signaling studies, enabling experiments at low concentrations that minimize solvent-related artifacts and off-target confounding.
- [1] BindingDB. BDBM50467490: PDE5A1 (human) IC₅₀ = 8.70 nM. Assay: full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells; FAM-cyclic-3',5'-GMP substrate. View Source
- [2] Biozol. IBMX (CAS 28822-58-4): Pan-specific PDE inhibitor with IC₅₀ range of 2–50 µM across PDE isoforms. Biozol Product Information. View Source
